molecular formula C5H10ClN B063740 (S)-2-(Chloromethyl)pyrrolidine CAS No. 179116-00-8

(S)-2-(Chloromethyl)pyrrolidine

Cat. No. B063740
M. Wt: 119.59 g/mol
InChI Key: KFINMADAIKCLDI-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of related chloromethylpyridines and pyrrolidine derivatives has been widely studied. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system highlights a method for chloromethyl group introduction under mild conditions (Xia Liang, 2007). Additionally, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids offers insights into the formation of pyrrolidine structures (A. Boto et al., 2001).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to (S)-2-(Chloromethyl)pyrrolidine have been extensively analyzed. For instance, an X-ray study of various chelate compounds provides data on molecular geometry and structural correlations, which are valuable for understanding the structural aspects of chloromethylated pyrrolidines (A. O. Mozzchukhin et al., 1991).

Chemical Reactions and Properties

(S)-2-(Chloromethyl)pyrrolidine can undergo a variety of chemical reactions, including nucleophilic substitution and catalytic asymmetric synthesis. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the compound's utility in enantioselective synthesis, highlighting its chemical reactivity and applications in stereochemical diversity (J. Adrio and J. Carretero, 2019).

Physical Properties Analysis

The physical properties of chloromethylated pyrrolidines, such as boiling point, melting point, and solubility, can be inferred from related compounds. For instance, the synthesis and characterization of 2-chloro-4-(piperidin-1-ylmethyl)pyridine provide valuable data on the physical properties of chloromethylated pyrrolidines (Shen Li, 2012).

Chemical Properties Analysis

The chemical properties of (S)-2-(Chloromethyl)pyrrolidine, including reactivity, stability, and functional group compatibility, can be explored through studies on similar compounds. Research on the synthesis, structure, and spectral properties of bis(pyrrol-2-yl)pyridines sheds light on the reactivity and chemical behavior of pyrrolidine derivatives (B. Trofimov et al., 2005).

Scientific Research Applications

  • Synthesis and Properties : Pyrrolidines, including variants like "(S)-2-(Chloromethyl)pyrrolidine", have been studied for their synthesis methods and properties. For example, a study investigated the polar [3+2] cycloaddition reaction for pyrrolidine synthesis, focusing on their potential applications in medicine and industry, such as in dyes or agrochemical substances (Żmigrodzka et al., 2022).

  • Electrical Conductivity : Research has been conducted on the electrical conductivity of TCNQ complexes derived from chloromethyl groups of compounds like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin), which are related to pyrrolidines (Bruce & Herson, 1967).

  • Visible-Light-Mediated Annulation : A study explored visible-light-mediated annulation of N-sulfonylallylamines and olefins to achieve rapid access to highly functionalized chloromethylated pyrrolidines. This method uses mild conditions and is applicable to a variety of olefins (Crespin et al., 2017).

  • Cancer Research : There has been research on the carcinogenicity of 2-(Chloromethyl)pyridine hydrochloride, a compound structurally similar to pyrrolidines, to understand its effects on cancer development in animal models (National Toxicology Program, 1979).

  • Catalysis in Organic Reactions : Research has explored the use of chalcogenated pyridines, similar in structure to pyrrolidines, in catalyzing transfer hydrogenation of ketones and oxidation of alcohols. These studies help in understanding the catalytic applications of pyrrolidine derivatives (Prakash et al., 2012).

  • Memory-Enhancing Effects : Pyrrolidine derivatives have been studied for their potential nootropic effects, indicating possible applications in memory enhancement and treatment of cognitive disorders (Petkov et al., 1991).

Future Directions

The future directions for “(S)-2-(Chloromethyl)pyrrolidine” would depend on the field of study it’s being used in. It could potentially be used in the synthesis of other complex organic compounds, or in pharmaceutical research if it exhibits biological activity.


Please note that this information is based on the available resources and there might be additional information in scientific literature not covered here.


properties

IUPAC Name

(2S)-2-(chloromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINMADAIKCLDI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544578
Record name (2S)-2-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Chloromethyl)pyrrolidine

CAS RN

179116-00-8
Record name (2S)-2-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Škoch, J Schulz, I Císařová, P Štěpnička - Organometallics, 2019 - Elsevier
We developed a novel, straightforward route toward Pd(II)-aminocarbene complexes bearing a P-chelating phosphinoferrocenyl substituent based on a three-component reaction of 1′-…
Number of citations: 11 www.sciencedirect.com
V Nacci, A Garofalo, M Anzini… - Journal of heterocyclic …, 1988 - Wiley Online Library
The syntheses of 5,11‐dioxo‐1,2,3,11a‐tetrahydro‐5H11H‐ and 5‐oxo‐2,3,11,11a‐tetrahydro‐1H,5H‐pyrrolo‐[2,1‐c][1,4]benzothiazepine 10 and 11 have been studied. The former …
Number of citations: 7 onlinelibrary.wiley.com
WHN Nijhuis, W Verboom, A Abu El-Fadl… - The Journal of …, 1989 - ACS Publications
H), 4b (R1= CH3), 5a (R1= H), and 6a (R1= H), affords enantioselectively the optically pure pyrrolo [l, 2-o] quinolines 7a and 7b and the [1, 4] oxazino [4, 3-a] quinoline 11, with the …
Number of citations: 106 pubs.acs.org
K Skoch, J Schulz, I Cisarova, P Stepnicka - Organometallics, 2019 - ACS Publications
We developed a novel, straightforward route toward Pd(II)-aminocarbene complexes bearing a P-chelating phosphinoferrocenyl substituent based on a three-component reaction of 1′-…
Number of citations: 2 pubs.acs.org
AB Md, Y Suzuki, M Sato - Chemical and Pharmaceutical Bulletin, 2008 - jstage.jst.go.jp
1 CuI 2b 69 23 2 CuI 2c 72 13 3 CuI 2d 66 30 4 Cu (OTf) 2 2a 71 12 5 Cu (OTf) 2 2b 66 22 6 Cu (OTf) 2 2c 69 15 7 Cu (OTf) 2 2d 64 23 a) Isolated yield. resulted in comparable yields of …
Number of citations: 6 www.jstage.jst.go.jp
RC Schnur, RJ Gallaschun - The Journal of Organic Chemistry, 1989 - ACS Publications
Facile preparation of l-oxo-l, 2-dihydro-3R-3-benzazepine, 1, is afforded by an unusual base-induced oxidative elimination of l-oxo-3-sulfonyl-l, 2, 4, 5-tetrahydro-3ff-3-benzazepines 6. …
Number of citations: 10 pubs.acs.org
J Yu - 2010 - bradscholars.brad.ac.uk
The use of ionic liquids (ILs) as both reagents and solvents is widely recognised. ILs offer a number of advantages compared to regular molecular solvents. These advantages include: …
Number of citations: 2 bradscholars.brad.ac.uk
V Nacci, M Garofalo
Number of citations: 0
V Nacci, A Garofalo, M Anzini, G Campiani
Number of citations: 0

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